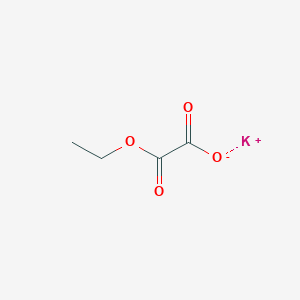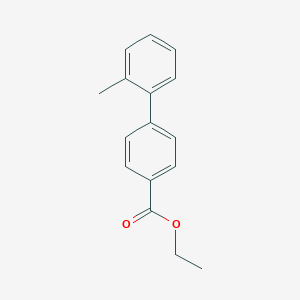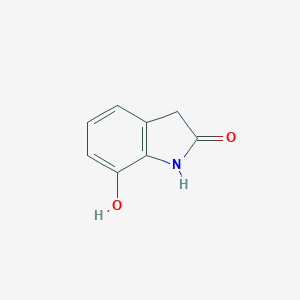
7-Hydroxyindolin-2-one
Overview
Description
7-Hydroxyindolin-2-one is a chemical compound belonging to the indolinone family. It is characterized by a hydroxyl group attached to the seventh position of the indolin-2-one structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyindolin-2-one can be achieved through several methods. One common approach involves the three-component coupling of N-protected isatin, an aryne precursor, and 1,3-cyclodione under metal-free conditions . This method yields a variety of 3-hydroxyindolin-2-ones in good yields. Another method involves the catalytic asymmetric hydroxylation of oxindoles by molecular oxygen using a phase-transfer catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form different hydroxyindoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various reagents, including halogenating agents and nucleophiles, can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or quinones, while reduction can produce different hydroxyindoline derivatives.
Scientific Research Applications
7-Hydroxyindolin-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxyindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a metabolite in indole metabolism and can cross the blood-brain barrier, potentially affecting the central nervous system . The compound’s effects are mediated through its interaction with cytochrome P450 enzymes, particularly CYP1A2 and CYP2A5, which play a crucial role in its metabolism .
Comparison with Similar Compounds
Indolin-2-one: Lacks the hydroxyl group at the seventh position.
Isatin: Contains a keto group instead of a hydroxyl group.
3-Hydroxyindolin-2-one: Has a hydroxyl group at the third position instead of the seventh.
Uniqueness: 7-Hydroxyindolin-2-one is unique due to the specific positioning of the hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs. This unique structure allows for specific interactions with biological targets and pathways, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
7-hydroxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-3-1-2-5-4-7(11)9-8(5)6/h1-3,10H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVZKSRFHWHETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


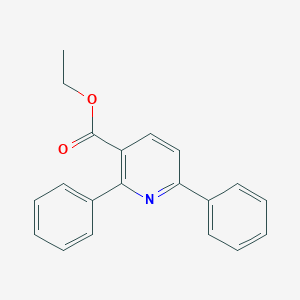

![9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B175011.png)
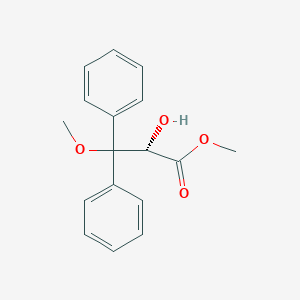
![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B175017.png)
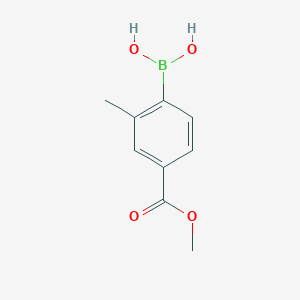
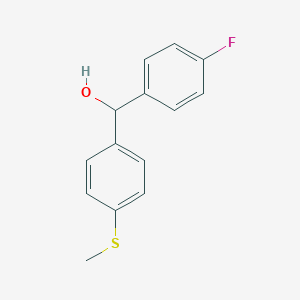
![2,5-Dimethylimidazo[2,1-b]benzothiazole](/img/structure/B175027.png)
![Bromo-bis[bromo(dimethyl)silyl]-methylsilane](/img/structure/B175028.png)

